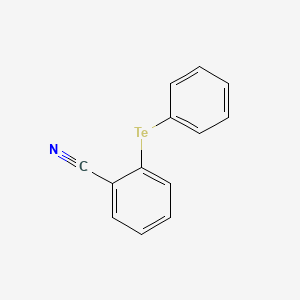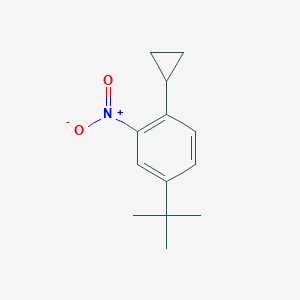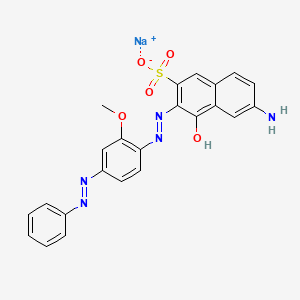![molecular formula C18H15ClN2O B14289959 Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- CAS No. 114857-82-8](/img/structure/B14289959.png)
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a 4-chlorophenyl substituent, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford desirable products in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes, such as the one mentioned above, can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of tetrahydroquinazoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions, including reflux in acetonitrile solvent.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Wirkmechanismus
The mechanism of action of Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, some quinazoline derivatives have been shown to inhibit kinase activity, leading to the suppression of tumor cell growth . The compound may also induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds share a similar quinazoline core and have been studied for their potential as PARP-1/2 inhibitors.
Thiazoloquinazoline derivatives: These compounds exhibit antifungal and antioxidant activities and have a similar heterocyclic structure.
Uniqueness
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- stands out due to its specific substitution pattern and the presence of a 4-chlorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
114857-82-8 |
|---|---|
Molekularformel |
C18H15ClN2O |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one |
InChI |
InChI=1S/C18H15ClN2O/c19-13-8-5-12(6-9-13)16-15-10-7-11-3-1-2-4-14(11)17(15)21-18(22)20-16/h1-6,8-9,16H,7,10H2,(H2,20,21,22) |
InChI-Schlüssel |
TVJDKKRUHAPWQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=O)NC2C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)

![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)



